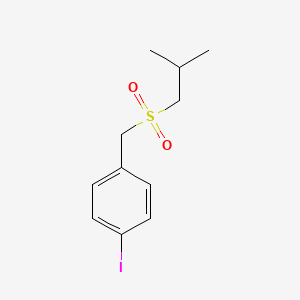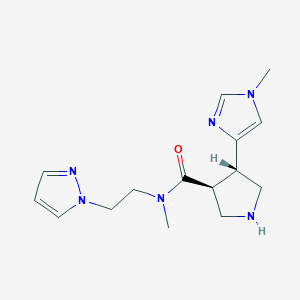
1-Iodo-4-(2-methylpropylsulfonylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(2-methylpropylsulfonylmethyl)benzene is an organic compound that features an iodine atom attached to a benzene ring, along with a sulfonylmethyl group substituted with a 2-methylpropyl chain
Preparation Methods
The synthesis of 1-Iodo-4-(2-methylpropylsulfonylmethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of a benzene derivative followed by the introduction of the sulfonylmethyl group. The reaction conditions often require the use of strong acids or bases to facilitate the substitution reactions. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1-Iodo-4-(2-methylpropylsulfonylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Heck reaction or Sonogashira coupling, which are facilitated by the presence of the iodine atom.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-(2-methylpropylsulfonylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(2-methylpropylsulfonylmethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactionsThe sulfonylmethyl group can interact with other molecules through sulfonylation reactions, affecting molecular targets and pathways involved in chemical synthesis .
Comparison with Similar Compounds
1-Iodo-4-(2-methylpropylsulfonylmethyl)benzene can be compared to other similar compounds such as:
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
4-Iodosulfonylmethylbenzene: Similar structure but without the 2-methylpropyl chain.
1-Iodo-4-(methylsulfonyl)benzene: Lacks the additional alkyl chain present in this compound.
Properties
IUPAC Name |
1-iodo-4-(2-methylpropylsulfonylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2S/c1-9(2)7-15(13,14)8-10-3-5-11(12)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMMVOXFOUVDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(methoxymethyl)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7360027.png)
![1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7360033.png)
![tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate](/img/structure/B7360035.png)
![8-amino-N-[(1-methylsulfonylcyclopentyl)methyl]-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7360038.png)
![6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)
![4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane](/img/structure/B7360047.png)
![4-[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carbonyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B7360054.png)

![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![(2S)-4-methyl-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]pentanoic acid](/img/structure/B7360090.png)
![2-(3-acetylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]acetamide](/img/structure/B7360104.png)
![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B7360112.png)
![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
